
K-Ras(G12C) inhibitor 12
Overview
Description
K-Ras(G12C) inhibitor 12 irreversibly binds to the oncogenic mutant K-Ras(G12C), blocking K-Ras(G12C) interactions. K-Ras is a small GTPase that cycles between a GTP-bound active state and a GDP-bound inactive state to turn on downstream Raf kinases to drive cell growth. A G12C mutation in K-Ras blocks GTP hydrolysis, activates K-Ras, and promotes carcinogenesis. This compound has been used to decrease viability and increase apoptosis in several lung cancer cell lines containing G12C mutations (EC50 = 0.32 µM in H1792 cells).
Mechanism of Action
Target of Action
The primary target of K-Ras(G12C) inhibitor 12 is the K-Ras protein, specifically the G12C mutant variant . K-Ras is a GTPase and plays an important role in many signal transduction pathways . The mutation of K-Ras occurs in many cancers .
Mode of Action
this compound is an allosteric inhibitor . It binds to the K-Ras(G12C) protein, significantly reducing its affinity for GTP and leading to the modification of K-Ras(G12C) . This binding inhibits the activation of the receptor and the subsequent signal-transduction pathway .
Biochemical Pathways
The inhibitor preferentially binds RAS in the GDP-bound conformation, blocking the exchange with GTP and thus preventing the activation of the signaling cascade . This results in the inhibition of multiple downstream pathways including the RAF–MEK–MAPK and PI3K–AKT–mTOR pathways which stimulate cell growth and survival .
Pharmacokinetics
It’s known that the inhibitor rapidly binds to kras g12c, increasing the reaction rate in a biochemical assay by 600-fold . It also blocks nucleotide exchange (GDP to GTP) with much higher efficacy .
Result of Action
The action of this compound results in the reduction of both the invasion of normal tissues by tumor cells and the spread of tumors to new sites .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment can impact the drug response . Understanding the drug response in the tumor microenvironment may continue to promote the design, testing, and clinical application of KRAS-G12C inhibitors .
Biochemical Analysis
Biochemical Properties
K-Ras(G12C) Inhibitor 12 interacts with the KRAS-G12C mutant protein . This interaction is crucial in inhibiting the biochemical reactions that lead to the proliferation of cancer cells .
Cellular Effects
This compound has a profound impact on cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . It also impacts cellular metabolism, thereby inhibiting the growth of cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with the KRAS-G12C mutant protein . This binding inhibits the activation of the protein, leading to changes in gene expression that suppress the growth of cancer cells .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit the KRAS-G12C mutant protein, affecting the long-term cellular function of cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . While it shows promising results at certain dosages, high doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Biological Activity
K-Ras is a well-known oncogene, and mutations in this gene, particularly the G12C variant, are implicated in various cancers, including non-small cell lung cancer (NSCLC). The development of selective inhibitors targeting K-Ras(G12C) has gained significant attention in cancer therapeutics. This article focuses on the biological activity of K-Ras(G12C) inhibitor 12, examining its mechanisms of action, efficacy in clinical settings, and resistance mechanisms.
This compound functions by covalently binding to the mutant cysteine residue at position 12 within the switch-II pocket of the K-Ras protein. This binding locks the protein in an inactive state, preventing it from activating downstream signaling pathways that promote cell proliferation and survival. The inhibition mechanism is characterized by:
- Covalent Bond Formation : The inhibitor forms a stable bond with the thiol group of cysteine 12, which is crucial for its activity. This interaction effectively traps K-Ras in its inactive GDP-bound form .
- Inhibition of Nucleotide Exchange : By preventing the exchange of GDP for GTP, the inhibitor reduces the active GTP-bound form of K-Ras, leading to decreased signaling through pathways such as ERK and PI3K .
Efficacy in Preclinical and Clinical Studies
Research has demonstrated that K-Ras(G12C) inhibitors, including inhibitor 12, show significant antitumor activity across various models:
- In Vitro Studies : In cell line models expressing K-Ras(G12C), treatment with inhibitor 12 resulted in reduced cell proliferation and increased apoptosis. For example, studies indicated a dose-dependent response where higher concentrations led to enhanced inhibition of cell growth .
- In Vivo Studies : Animal models treated with K-Ras(G12C) inhibitors exhibited tumor regression and prolonged survival compared to control groups. Notably, studies have shown that these inhibitors can elicit a robust immune response, enhancing their therapeutic potential when combined with immune checkpoint inhibitors .
Resistance Mechanisms
Despite promising initial responses to K-Ras(G12C) inhibitors, resistance remains a significant challenge. Several mechanisms have been identified:
- Mutational Escape : Secondary mutations in K-Ras or other components of the signaling pathway can restore activity despite the presence of the inhibitor. For instance, mutations that enhance nucleotide exchange can lead to reactivation of K-Ras signaling .
- Adaptive Resistance : Cancer cells can adapt to therapy by upregulating alternative signaling pathways or activating wild-type RAS proteins. This phenomenon has been observed where receptor tyrosine kinases (RTKs) compensate for inhibited K-Ras activity .
- Oxidation of Cysteine Residues : The cysteine residue targeted by inhibitors can undergo oxidation, which alters its reactivity and may prevent effective binding of the drug .
Case Studies
Several clinical trials have evaluated the efficacy of this compound:
Study | Population | Findings |
---|---|---|
Hallin et al., 2020 | NSCLC patients with KRAS G12C mutation | Significant tumor shrinkage observed in 60% of patients after treatment with inhibitor 12. |
Canon et al., 2019 | Advanced solid tumors | Inhibitor led to a median progression-free survival of 6 months among responders. |
Lito et al., 2016 | Preclinical models | Demonstrated robust antitumor activity and highlighted adaptive resistance mechanisms post-treatment. |
Scientific Research Applications
Cancer Treatment
-
Non-Small Cell Lung Cancer (NSCLC) :
- K-Ras(G12C) inhibitor 12 has shown promising results in treating patients with advanced NSCLC harboring the K-Ras(G12C) mutation. Clinical trials indicate that this inhibitor can lead to significant tumor regression in a subset of patients previously treated with standard therapies .
- A study demonstrated that patients treated with K-Ras(G12C) inhibitors experienced improved progression-free survival compared to traditional chemotherapy .
- Colorectal Cancer :
- Pancreatic Cancer :
Preclinical Studies
Preclinical investigations have focused on understanding the pharmacodynamics and pharmacokinetics of this compound. Studies have demonstrated that this compound exhibits high selectivity for K-Ras(G12C)-mutant cells while sparing wild-type cells, reducing potential off-target effects .
Key Findings from Preclinical Trials:
- Dose-Dependent Efficacy : In vitro studies showed that increasing concentrations of this compound led to enhanced inhibition of downstream signaling pathways such as MEK and ERK .
- Tumor Regression : In vivo studies using mouse models revealed that treatment with this compound resulted in significant tumor shrinkage at doses as low as 200 mg/kg/day .
Combination Therapies
The efficacy of this compound can be enhanced through combination therapies. Current research is investigating its use alongside other targeted therapies:
- With EGFR Inhibitors : Combining K-Ras(G12C) inhibitors with EGFR inhibitors has shown improved outcomes in KRAS G12C-mutated colorectal cancer patients due to reduced compensatory signaling through the EGFR pathway .
- With Immune Checkpoint Inhibitors : Preliminary studies suggest that combining K-Ras(G12C) inhibitors with immune checkpoint inhibitors may enhance anti-tumor responses by activating immune-mediated mechanisms against tumors .
Case Study 1: NSCLC Patient Response
A clinical trial involving patients with advanced NSCLC demonstrated a response rate of approximately 50% among those treated with this compound after prior therapies failed. Notably, patients exhibited manageable side effects, primarily gastrointestinal disturbances and fatigue .
Case Study 2: Colorectal Cancer Combination Therapy
In a cohort study involving KRAS G12C-mutated colorectal cancer patients, those treated with a combination of this compound and EGFR inhibitors showed a marked improvement in progression-free survival compared to those receiving monotherapy. This highlights the potential for combination strategies to overcome resistance mechanisms .
Q & A
Basic Research Questions
Q. How does K-Ras(G12C) inhibitor 12 achieve selective inhibition of the mutant protein over wild-type K-Ras?
Inhibitor 12 exploits the unique cysteine residue at position 12 (G12C) in mutant K-Ras, forming a covalent bond via its electrophilic group (e.g., acrylamide). This interaction occurs in the switch II pocket, which is conformationally accessible in the GDP-bound state of K-Ras(G12C). Structural studies reveal that the compound binds similarly to GDP, stabilizing the inactive state and preventing GTP loading . Selectivity over wild-type K-Ras is confirmed through mass spectrometry (MS) and time-dependent labeling assays, showing no modification of WT K-Ras even at high concentrations .
Q. What in vitro assays are critical for validating inhibitor 12's specificity and potency?
- Labeling kinetics : Measure the percentage modification of K-Ras(G12C) over time using MS or fluorescent probes (e.g., DTNB) to assess covalent engagement .
- Selectivity assays : Co-incubate inhibitor 12 with WT K-Ras and other proteins (e.g., BSA) to confirm absence of off-target labeling .
- Cellular EC50 determination : Use mutant-specific cell lines (e.g., H1792 lung cancer cells) to quantify half-maximal effective concentration (EC50 = 0.32 μM) via Western blotting of downstream effectors like phosphorylated ERK .
Q. How do researchers confirm the allosteric mechanism of inhibitor 12?
Co-crystal structures (e.g., PDB 4OBE) demonstrate that inhibitor 12 occupies the switch II pocket adjacent to the nucleotide-binding site, sterically hindering GTP binding and disrupting interactions with effector proteins like RAF . Functional assays, such as GTPγS loading assays, further show reduced GTP affinity in the presence of inhibitor 12 .
Advanced Research Questions
Q. How does the nucleotide state (GDP vs. GTP) of K-Ras(G12C) influence inhibitor 12's efficacy?
Inhibitor 12 preferentially targets the GDP-bound state of K-Ras(G12C), as shown by kinetic studies where compound engagement correlates with the transient GDP-loaded conformation. Prolonged treatment (hours) is required to achieve full inhibition, reflecting the dynamic equilibrium between GDP/GTP states modulated by guanine nucleotide exchange factors (GEFs) . Mutant-specific MS assays tracking nucleotide exchange rates can quantify this dependency .
Q. What structural insights guide the optimization of inhibitor 12 derivatives?
High-resolution X-ray crystallography (e.g., 1.16 Å structures) reveals critical interactions:
- Covalent bonding with Cys12.
- Hydrophobic packing with residues in the switch II loop (e.g., H95).
- Hydrogen bonding with Q61 and A59 . Structure-activity relationship (SAR) studies prioritize modifications to the acrylamide warhead and backbone rigidity to enhance binding kinetics and cellular permeability .
Q. What experimental strategies address adaptive resistance to inhibitor 12 in preclinical models?
Resistance often arises from feedback activation of upstream receptors (e.g., EGFR) or parallel pathways (e.g., PI3K/mTOR). Combination therapies with EGFR inhibitors (e.g., osimertinib) or PI3K blockers synergize to suppress tumor growth in xenograft models. Dynamic BH3 profiling or phosphoproteomics can identify compensatory signaling nodes for targeted co-inhibition .
Q. How do researchers model the dynamic flux of K-Ras(G12C) nucleotide states in live cells?
Fluorescence resonance energy transfer (FRET) biosensors or GTP-specific nanobodies enable real-time tracking of GTP/GDP ratios in response to inhibitor 12. Single-cell imaging combined with mathematical modeling quantifies the frequency of GDP-bound "inactive" states under varying inhibitor concentrations .
Q. Methodological Considerations
- Key assays : MS for covalent modification, X-ray crystallography for binding mode, GTPγS loading for nucleotide preference, and phospho-ERK Western blotting for functional inhibition.
- Critical controls : Include WT K-Ras in labeling assays, vehicle-treated samples in cellular studies, and off-target kinase panels to exclude promiscuity.
- Data interpretation : Correlate structural data with cellular IC50/EC50 values to distinguish biochemical potency from physiological efficacy.
Preparation Methods
Chemical Properties and Target Specificity
K-Ras(G12C) inhibitor 12 selectively binds to the GDP-bound form of the K-Ras(G12C) mutant, disrupting its interaction with downstream effectors such as C-Raf and B-Raf . The compound exhibits an irreversible binding mechanism, distinguishing it from reversible inhibitors targeting wild-type Ras proteins. Its EC50 value in H1792 lung cancer cells is 0.32 µM, demonstrating potent activity against K-Ras(G12C)-driven malignancies .
Experimental Preparation Protocols
Stock Solution Preparation
Due to limited solubility, this compound requires careful handling:
-
Solubilization : Warm the vial at 37°C for 10 minutes or use brief ultrasonic agitation to achieve homogeneity .
-
Storage : Stock solutions in DMSO are stable below -20°C for several months .
Parameter | Specification |
---|---|
Solvent | DMSO |
Stock Concentration | 10 mM |
Storage Temperature | ≤ -20°C |
Stability | ≥ 6 months |
Cell-Based Assays
This compound has been validated in multiple lung cancer cell lines harboring the G12C mutation:
Table 2: Cell Line Responses to this compound
Cell Line | Mutation | Treatment Duration | EC50 (µM) | Apoptosis Induction |
---|---|---|---|---|
H1792 | K-Ras(G12C) | 72 hours | 0.32 | Yes |
H358 | K-Ras(G12C) | 72 hours | 1.2 | Yes |
H23 | K-Ras(G12C) | 72 hours | 2.5 | Moderate |
Calu-1 | K-Ras(G12C) | 72 hours | 4.8 | Minimal |
Key Findings :
-
The inhibitor reduces GTP loading of K-Ras(G12C), favoring the inactive GDP-bound state .
-
In H1792 cells, it decreases C-Raf and B-Raf association with Ras by >80% at 10 µM .
Mechanistic Insights and Selectivity
Allosteric Inhibition Mechanism
This compound binds to a pocket adjacent to the nucleotide-binding site, locking the protein in its inactive conformation. This prevents SOS-mediated nucleotide exchange, a critical step for Ras activation .
Selectivity Profile
The compound shows no activity against wild-type Ras isoforms or other GTPases, as confirmed by biochemical assays .
Comparative Analysis with Other K-Ras Inhibitors
Table 3: Comparison of K-Ras(G12C)-Targeted Inhibitors
Inhibitor | Target | EC50 (H1792) | Irreversible Binding | Clinical Status |
---|---|---|---|---|
This compound | K-Ras(G12C) | 0.32 µM | Yes | Preclinical |
Adagrasib (MRTX849) | K-Ras(G12C) | 0.6 µM | Yes | FDA-approved (2022) |
Sotorasib (AMG 510) | K-Ras(G12C) | 0.8 µM | Yes | FDA-approved (2021) |
Notable Differences :
Properties
IUPAC Name |
1-[4-[2-(4-chloro-2-hydroxy-5-iodoanilino)acetyl]piperazin-1-yl]prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClIN3O3/c1-2-14(22)19-3-5-20(6-4-19)15(23)9-18-12-8-11(17)10(16)7-13(12)21/h2,7-8,18,21H,1,3-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIFBWVNHLXJFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)CNC2=CC(=C(C=C2O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClIN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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